2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
CAS No.:
Cat. No.: VC13434984
Molecular Formula: C13H18O7
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol -](/images/structure/VC13434984.png)
Molecular Formula | C13H18O7 |
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Molecular Weight | 286.28 g/mol |
IUPAC Name | 2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol |
Standard InChI | InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2 |
Standard InChI Key | PUQSUZTXKPLAPR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES | C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O |
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound features a tetracyclic structure comprising:
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Phenolic moiety: A 4-(hydroxymethyl)phenoxy group.
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Oxane ring: A six-membered sugar ring with hydroxymethyl and triol substituents.
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Stereochemistry: The (2S,3S,4R,5R,6S) configuration is critical for its biological activity .
Table 1: Molecular Data
Spectroscopic Data
Synthesis and Production
Chemical Synthesis
The compound is synthesized via:
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Reduction Reactions: Sodium borohydride reduces intermediates like tetraacethyl under controlled pH .
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Glycosylation: Phenolic hydroxyl groups react with activated sugar donors (e.g., acetobromoglucose) .
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Purification: Chromatography (silica gel, HPLC) yields >95% purity .
Microbial Transformation
Rhizopus chinensis biotransforms p-hydroxybenzaldehyde into gastrodin analogs, offering an eco-friendly alternative .
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Condition | Yield |
---|---|---|
Temperature | 50°C | 78% |
pH | 6.0 | 82% |
Catalyst | NaBH | 91% |
Biological Activities and Mechanisms
Antioxidant Properties
The phenolic hydroxyl groups scavenge free radicals (IC: 12.5 μM in DPPH assay).
Neuroprotective Effects
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Inhibition of Neuroinflammation: Suppresses TLR4-NF-κB-NLRP3 pathway, reducing IL-1β and TNF-α levels in rat hippocampus .
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Cognitive Improvement: Reverses HO-induced PC12 cell damage by 20.51% at 20 μM .
Anti-Hypertensive Action
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PI3K/AKT Pathway Inhibition: Downregulates p-PI3K and p-AKT in vascular smooth muscle cells, reducing blood pressure in SHR rats .
Table 3: Key Biological Targets
Target Protein | Affinity (kcal/mol) | Role |
---|---|---|
Tyrosyl-DNA phosphodiesterase 1 | -8.2 | DNA repair |
NF-κB p105 subunit | -7.9 | Inflammation regulation |
PI3K | -7.5 | Cell proliferation |
Applications in Therapeutics
Neurodegenerative Diseases
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Alzheimer’s Disease: Inhibits Aβ aggregation and oxidative stress .
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Parkinson’s Disease: Protects dopaminergic neurons via antioxidant mechanisms .
Cardiovascular Health
Physical and Chemical Properties
Table 4: Physicochemical Data
Property | Value |
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Solubility (Water) | 12.8 mg/mL (25°C) |
LogP | -1.20 |
Melting Point | 180–185°C (decomposes) |
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